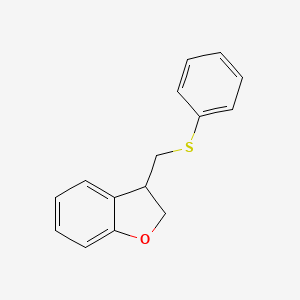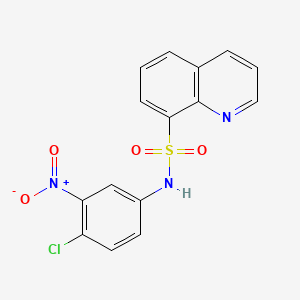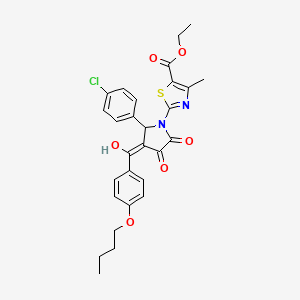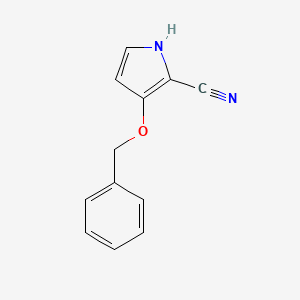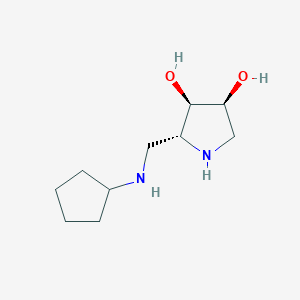
(2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a cyclopentylamino group and two hydroxyl groups, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and cyclopentylamine.
Formation of Intermediate: The intermediate is formed through a series of reactions including alkylation, reduction, and protection-deprotection steps.
Final Product: The final product is obtained by introducing the hydroxyl groups through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
化学反応の分析
Types of Reactions
(2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further explored for their chemical and biological properties.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.
Industry
In the industry, this compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of (2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- (2R,3R,4S)-2-((Cyclohexylamino)methyl)pyrrolidine-3,4-diol
- (2R,3R,4S)-2-((Cyclopropylamino)methyl)pyrrolidine-3,4-diol
- (2R,3R,4S)-2-((Cyclobutylamino)methyl)pyrrolidine-3,4-diol
Uniqueness
(2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol is unique due to its specific cyclopentylamino substitution, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
(2R,3R,4S)-2-[(cyclopentylamino)methyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H20N2O2/c13-9-6-12-8(10(9)14)5-11-7-3-1-2-4-7/h7-14H,1-6H2/t8-,9+,10-/m1/s1 |
InChIキー |
CAYLVMUUXWDLQS-KXUCPTDWSA-N |
異性体SMILES |
C1CCC(C1)NC[C@@H]2[C@H]([C@H](CN2)O)O |
正規SMILES |
C1CCC(C1)NCC2C(C(CN2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12886233.png)
![2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide](/img/structure/B12886235.png)
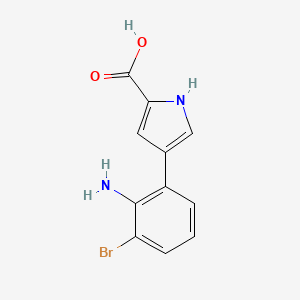
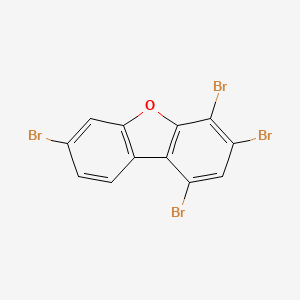
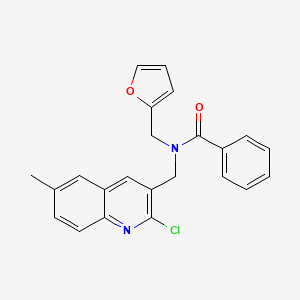
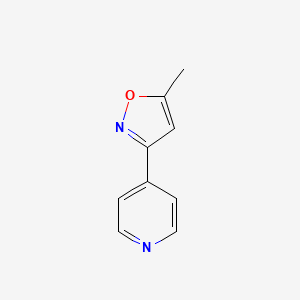

![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
